molecular formula C9H16N4O2S B2708344 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1795299-48-7

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2708344
CAS RN: 1795299-48-7
M. Wt: 244.31
InChI Key: FUWFEBMDBSREGJ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C9H16N4O2S and its molecular weight is 244.31. The purity is usually 95%.
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Scientific Research Applications

Antiviral Agents

The compound’s triazole ring and thioether group contribute to its antiviral potential. Researchers have explored its efficacy against RNA viruses, including influenza and HIV. By inhibiting viral replication or entry, it could serve as a promising antiviral agent .

Metal Coordination Chemistry

The carboxamide functionality allows for metal coordination. Scientists have investigated its chelating properties with transition metals like copper, nickel, and zinc. Such complexes find applications in catalysis, drug delivery, and bioimaging .

Bioconjugation and Click Chemistry

The alkyne moiety in the structure enables click chemistry reactions. Researchers have utilized this compound for bioconjugation, labeling biomolecules, and constructing bioorthogonal linkages. Its stability and biocompatibility make it valuable in chemical biology .

Polymer Science

The hydroxy and carboxamide groups facilitate polymerization reactions. Scientists have incorporated this compound into polymer backbones, creating functional materials for drug delivery, tissue engineering, and controlled release systems .

Medicinal Chemistry

The compound’s unique structure offers opportunities for drug design. Researchers have explored its derivatives as potential anticancer agents, kinase inhibitors, or modulators of enzyme activity. Rational modifications could enhance its pharmacological properties .

Organic Synthesis

The methylthio group provides synthetic versatility. Chemists have employed it as a building block for diverse organic transformations, including ring-closing reactions, nucleophilic substitutions, and cyclizations. Its regioselectivity and reactivity make it valuable in synthetic routes .

properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c1-9(15,6-16-3)5-10-8(14)7-4-13(2)12-11-7/h4,15H,5-6H2,1-3H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWFEBMDBSREGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CN(N=N1)C)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

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